1,5-Naphthalenedisulfonic acid, 3-((4-((6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-5-methoxy-2-methylphenyl)azo)-, trisodium salt
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Overview
Description
EINECS 264-797-9, also known as trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate, is a complex organic compound. It is primarily used as a dye due to its vibrant color properties. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate involves several steps:
Diazotization: The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methoxy-o-toluidine under alkaline conditions to form the azo compound.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and coupling with naphthalene-1,5-disulphonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.
Purification: The crude product is purified through filtration and washing to remove impurities.
Drying: The purified product is dried to obtain the final dye in powder form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to amines under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate is used as a pH indicator and in titration experiments due to its color-changing properties.
Biology
In biological research, the compound is used as a staining agent for microscopy. It helps in visualizing cellular structures and identifying specific cell types.
Medicine
In medicine, it is used in diagnostic tests and as a marker in various assays. Its ability to bind to specific proteins and nucleic acids makes it useful in detecting certain diseases.
Industry
Industrially, the compound is used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecules. The azo groups can form stable complexes with metal ions, which is useful in various applications. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications. The compound’s vibrant color is due to the extensive conjugation of the aromatic rings and azo groups, which absorb visible light.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate
- Trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-2,6-disulphonate
Uniqueness
The uniqueness of trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate lies in its specific structure, which provides distinct color properties and solubility characteristics. The presence of multiple sulfonate groups enhances its water solubility, making it more versatile for various applications compared to similar compounds.
Properties
CAS No. |
64346-35-6 |
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Molecular Formula |
C28H20N5Na3O11S3 |
Molecular Weight |
767.7 g/mol |
IUPAC Name |
trisodium;3-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C28H23N5O11S3.3Na/c1-14-8-22(32-33-27-26(47(41,42)43)10-15-9-16(29)6-7-18(15)28(27)34)23(44-2)13-21(14)31-30-17-11-20-19(25(12-17)46(38,39)40)4-3-5-24(20)45(35,36)37;;;/h3-13,34H,29H2,1-2H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI Key |
NCJICTLEZZUGTQ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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